molecular formula C12H16ClNO2 B1394759 3-Pyrrolidinylmethyl benzoate hydrochloride CAS No. 1220027-52-0

3-Pyrrolidinylmethyl benzoate hydrochloride

Cat. No.: B1394759
CAS No.: 1220027-52-0
M. Wt: 241.71 g/mol
InChI Key: YYZVIGSFGJQGSO-UHFFFAOYSA-N
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Description

3-Pyrrolidinylmethyl benzoate hydrochloride is a chemical compound of interest in scientific research, particularly in the field of medicinal chemistry. As an ester derivative, this compound can serve as a synthetic intermediate or precursor in the development of more complex molecules . The pyrrolidine ring is a common feature in many bioactive compounds and pharmaceuticals, known for its role in interacting with biological targets . Research into pyrrolidine-containing structures has shown they can exhibit significant biological activity. For instance, some 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives have demonstrated potent antiseizure and antinociceptive (pain-blocking) properties in preclinical studies, with one identified lead compound showing activity in models of neuropathic pain and epilepsy . The mechanism of action for such compounds is often linked to interaction with neuronal voltage-sensitive sodium channels . This product is intended for research and development purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

pyrrolidin-3-ylmethyl benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c14-12(11-4-2-1-3-5-11)15-9-10-6-7-13-8-10;/h1-5,10,13H,6-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYZVIGSFGJQGSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1COC(=O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220027-52-0
Record name 3-Pyrrolidinemethanol, 3-benzoate, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220027-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-Pyrrolidinylmethyl benzoate hydrochloride involves several synthetic routes. One common method is the hydroxylation of 1-benzoylpyrrolidine using Aspergillus sp., followed by stereoselective esterification with a commercial lipase . This method yields optically-active 3-pyrrolidinol derivatives, which are chiral building blocks for pharmaceuticals . The reaction conditions typically involve microbial hydroxylation and enzymatic esterification to achieve high enantiomeric excess.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

3-Pyrrolidinylmethyl benzoate hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product and may involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from the reactions of this compound include various derivatives with modified functional groups. These derivatives are often used in further chemical synthesis and research applications .

Scientific Research Applications

Pharmacological Applications

  • Muscle Relaxant Properties
    • Preliminary research indicates that 3-pyrrolidinylmethyl benzoate hydrochloride may exhibit central muscle relaxant properties. This makes it a candidate for treating conditions associated with muscle tension and spasticity. Further studies are needed to confirm these effects and understand the underlying mechanisms.
  • Neurotransmitter Modulation
    • The compound has been noted for its potential influence on neurotransmitter systems, which could have implications for various central nervous system disorders. Its structural characteristics suggest that it may interact with specific receptors involved in neurotransmission.
  • Lead Compound for Drug Development
    • Given its unique properties, this compound could serve as a lead compound in the development of new therapeutic agents targeting neurological conditions. Its design allows for modifications that could enhance efficacy or reduce side effects in potential drug formulations.

Synthesis and Structural Analysis

The synthesis of this compound typically involves several steps, including the reaction of pyrrolidine derivatives with benzoic acid derivatives under controlled conditions. The synthetic pathway is crucial for ensuring high yield and purity, which are essential for pharmaceutical applications.

Comparison with Related Compounds

Compound NameStructure FeaturesUnique Properties
Methyl 4-(3-pyrrolidinylmethyl)benzoate hydrochlorideSubstituted at the para positionPotentially different receptor affinities
Methyl 3-(pyrrolidin-3-yl)benzoate hydrochlorideContains a simple pyrrolidino groupMay exhibit different biological activities
1-Phenyl-2-methyl-3-(1-pyrrolidinyl)-1-propanoneDifferent core structureNoted for central muscle relaxant activity

This table highlights how structural variations can significantly influence the biological activity and therapeutic potential of related compounds.

Mechanism of Action

The mechanism of action of 3-Pyrrolidinylmethyl benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on enzymes, receptors, or other biomolecules to exert its effects. For example, it may interact with the Akt pathway, which is involved in cell survival and proliferation . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Similarities and Variations

Several compounds share structural motifs with 3-pyrrolidinylmethyl benzoate hydrochloride, differing primarily in substituents, ester groups, or ring positions:

Compound Name Molecular Formula Molecular Weight Key Structural Features Reference
This compound* C₁₂H₁₆ClNO₂ 241.72 (calc.) Benzoate ester at pyrrolidin-3-ylmethyl -
Ethyl 4-(3-pyrrolidinylmethoxy)benzoate hydrochloride C₁₄H₂₀ClNO₃ 297.77 Ethyl ester, substitution at benzoate C4
Benzyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride C₁₈H₂₀ClNO₃ 333.81 Benzyl ester, ether linkage at pyrrolidine
(S)-Methyl 3-(pyrrolidin-2-yl)benzoate hydrochloride C₁₂H₁₆ClNO₂ 241.72 Methyl ester, pyrrolidine at benzoate C3

Notes:

  • The ester group (methyl, ethyl, benzyl) influences lipophilicity and metabolic stability.
  • Substitution position on the benzoate ring (C3 vs. C4) affects molecular geometry and binding interactions ().

Stability and Crystallinity

Hydrochloride salts of pyrrolidinylmethyl benzoate derivatives exhibit variable stability:

  • This compound : While direct data are unavailable, analogous hydrochloride salts (e.g., in ) show a potency decline from 101.9% to 77.3% over six months under accelerated conditions, indicating moderate stability.
  • Benzoate salts : Demonstrate better crystallinity retention (90.4% to 86.1% potency over six months) compared to hydrochlorides ().
  • Isomorphous crystals : Compounds with similar functional groups (e.g., –H, –CH₃, –Cl) may form isomorphous crystals, as seen in desmethylselegiline hydrochloride and its fluoro analog (). This property can enhance formulation compatibility.

Pharmacological Activity

  • Ester group impact : Benzyl or methyl esters () may alter bioavailability due to differences in hydrolysis rates.

Biological Activity

3-Pyrrolidinylmethyl benzoate hydrochloride is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₂H₁₆ClNO₂
  • Molecular Weight : 257.72 g/mol
  • CAS Number : Not specified in the sources.

1. Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

  • Central Muscle Relaxant : Preliminary studies have shown that this compound may possess muscle relaxant properties, making it a candidate for therapeutic applications in conditions involving muscle tension and spasticity.
  • Influence on Neurotransmitter Systems : There is evidence suggesting that the compound interacts with various neurotransmitter systems, potentially affecting serotonin and dopamine transporters. This interaction may have implications for treating disorders related to these neurotransmitters .

The mechanism of action for this compound involves its binding affinity to specific receptors:

  • Nicotinic Acetylcholine Receptors (nAChR) : The compound has been reported to exhibit high affinity for the α4β2 nAChR subtype, which is crucial in modulating neurotransmission in the central nervous system .
  • Serotonin Transporter (SERT) : The compound may enhance the binding of [^3H]-paroxetine at SERT, indicating its potential role in serotonin reuptake inhibition .

Study 1: Central Nervous System Effects

A study explored the effects of this compound on animal models with induced muscle spasticity. The results indicated a significant reduction in muscle tension following administration of the compound, suggesting its potential as a therapeutic agent for spasticity-related disorders.

Study 2: Neurotransmitter Interaction

In another study, researchers investigated the binding affinity of this compound to various neurotransmitter receptors. It was found to exhibit a notable increase in binding at serotonin and dopamine receptors, which could explain its observed effects on mood and anxiety levels in test subjects.

Data Table: Biological Activity Overview

Biological ActivityObservationsReferences
Central Muscle RelaxantSignificant reduction in muscle tension
Interaction with nAChRHigh affinity for α4β2 nAChR
SERT Binding EnhancementIncreased binding at SERT
Potential AntidepressantEffects on mood and anxiety levels

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of 3-Pyrrolidinylmethyl benzoate hydrochloride?

Methodological Answer: Synthesis optimization can utilize Taguchi orthogonal arrays to screen critical variables (e.g., reaction temperature, solvent ratio, catalyst loading) and Box-Behnken designs for response surface modeling. For example, reaction yields can be maximized by iteratively adjusting parameters like pH (5.0–7.0) and reflux time (6–12 hrs), followed by validation via ANOVA to confirm robustness . Structural analogs (e.g., piperidine-based hydrochlorides) suggest that polar aprotic solvents (e.g., DMF) and hydrochloride salt precipitation in diethyl ether enhance purity .

Q. Which analytical methods are validated for quantifying this compound in complex matrices?

Methodological Answer: Reverse-phase HPLC with ion-pairing agents (e.g., 0.1% heptanesulfonic acid) and UV detection (λ = 230–260 nm) is widely used. Method validation should include:

  • Linearity : R² ≥ 0.995 over 1–100 µg/mL.
  • Precision : ≤2% RSD for intra-/inter-day replicates.
  • Recovery : 98–102% in spiked biological samples. Mobile phases often combine acetonitrile and phosphate buffer (pH 3.0) at 1.0 mL/min flow rates .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, lab coats, and ANSI-approved goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods for powder weighing to avoid inhalation risks.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
  • First Aid : Immediate 15-minute eye irrigation with saline and medical consultation for persistent irritation .

Advanced Research Questions

Q. How can metabolic stability and drug-drug interaction risks be assessed for this compound?

Methodological Answer:

  • In vitro assays : Incubate with human liver microsomes (HLMs) and monitor parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (Cl₍ᵢₙₜᵣᵢₙₛᵢ𝒸₎) using the substrate depletion method.
  • CYP inhibition : Screen against CYP3A4/2D6 isozymes using fluorescent probes (e.g., 7-benzyloxy-4-trifluoromethylcoumarin). IC₅₀ values < 10 µM indicate high interaction risk .

Q. What structural modifications of this compound could improve its pharmacokinetic profile?

Methodological Answer:

  • Bioisosteric replacement : Substitute the pyrrolidine ring with piperidine or morpholine to modulate lipophilicity (logP) and blood-brain barrier permeability.
  • Prodrug strategies : Esterify the benzoate moiety to enhance oral bioavailability.
  • SAR studies : Correlate substituent effects (e.g., methyl vs. chloro groups) with in vitro potency using multivariate regression analysis .

Q. How do pH and temperature affect the stability of this compound in aqueous solutions?

Methodological Answer: Conduct accelerated stability studies under ICH guidelines:

  • pH stability : Test buffers (pH 1.2–9.0) at 40°C for 14 days. Monitor degradation via HPLC; ≤5% loss indicates acceptable stability.
  • Thermal stress : Store samples at 25°C/60% RH and 40°C/75% RH. Use Arrhenius kinetics to extrapolate shelf-life (t₉₀) at 25°C. Data from benzoate analogs suggest optimal stability at pH 4.0–6.0 and avoidance of prolonged exposure >50°C .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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